![molecular formula C8H9BO3 B14064562 3-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B14064562.png)
3-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol is a compound that belongs to the class of benzoxaboroles Benzoxaboroles are known for their unique structure, which includes a boron atom integrated into a heterocyclic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions. For example, a common synthetic route involves the use of 2-(2-bromo-phenyl)-propane-2-ol as a starting material, which is then reacted with n-butyl lithium and triisopropylborate under argon .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
3-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
3-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 3-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol exerts its effects involves the inhibition of specific enzymes. For instance, it can inhibit leucyl-tRNA synthetase, an enzyme essential for protein synthesis in fungi . This inhibition leads to the disruption of protein synthesis, ultimately resulting in the death of the microbial cells.
Comparison with Similar Compounds
Similar Compounds
- 1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid
- 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
Uniqueness
3-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit leucyl-tRNA synthetase sets it apart from other benzoxaboroles, making it a promising candidate for antimicrobial applications .
Properties
Molecular Formula |
C8H9BO3 |
---|---|
Molecular Weight |
163.97 g/mol |
IUPAC Name |
1-hydroxy-3-methyl-3H-2,1-benzoxaborol-6-ol |
InChI |
InChI=1S/C8H9BO3/c1-5-7-3-2-6(10)4-8(7)9(11)12-5/h2-5,10-11H,1H3 |
InChI Key |
CGWGNUUKRQJQKE-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(C=CC(=C2)O)C(O1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.